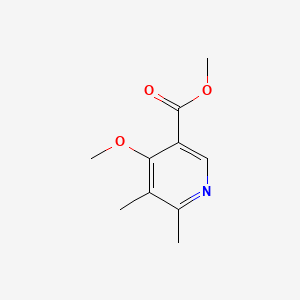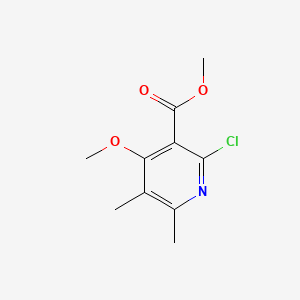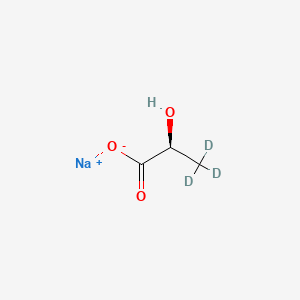
(R)-(+)-Celiprolol-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily for the treatment of hypertension and angina pectoris. The deuterium labeling in ®-(+)-Celiprolol-d9 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly valuable in research settings where isotopic labeling is required to trace the metabolic pathways and interactions of Celiprolol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Celiprolol-d9 Hydrochloride typically involves the incorporation of deuterium atoms into the Celiprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of ®-(+)-Celiprolol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the deuterated compound from any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can be facilitated by reducing agents, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce deuterated alcohols.
Scientific Research Applications
®-(+)-Celiprolol-d9 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Celiprolol.
Biology: Employed in biological studies to trace the distribution and interaction of Celiprolol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
®-(+)-Celiprolol-d9 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking of the compound in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Celiprolol: The non-deuterated form of the compound.
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A widely used beta-blocker with similar pharmacological effects.
Uniqueness
®-(+)-Celiprolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Properties
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-ZRKVMCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
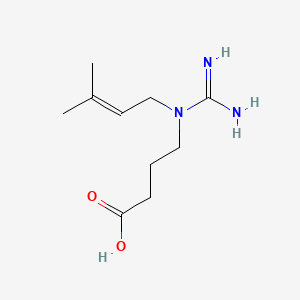


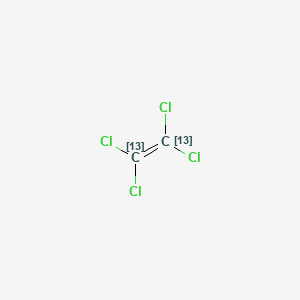
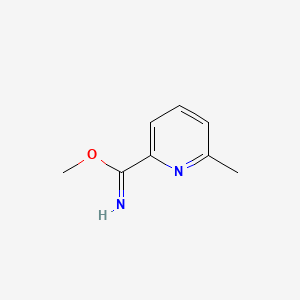
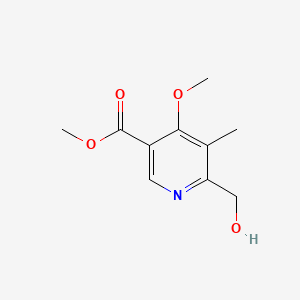

![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)

